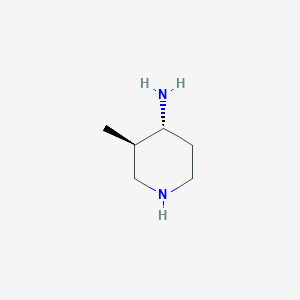

trans-3-Methyl-piperidin-4-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSXUVZTKVXBSD-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Diastereoselective Synthesis of trans-3-Methyl-piperidin-4-ylamine

Abstract

The 3,4-disubstituted piperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, trans-3-Methyl-piperidin-4-ylamine serves as a critical chiral building block in the development of novel pharmaceuticals, where precise control of stereochemistry is paramount for biological activity and safety. This guide provides an in-depth analysis of robust and diastereoselective synthetic strategies to access the trans isomer, targeting researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings of stereocontrol in key synthetic transformations, including reductive amination of piperidinones and stereospecific epoxide ring-opening reactions. Detailed, field-proven protocols and comparative data are presented to empower chemists to make informed decisions in their synthetic design and execution.

Introduction: The Strategic Importance of the trans-3,4-Disubstituted Piperidine Core

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The introduction of substituents at the 3- and 4-positions creates two stereogenic centers, leading to four possible stereoisomers. The specific spatial arrangement of these substituents—the diastereomeric and enantiomeric configuration—profoundly influences the molecule's interaction with biological targets. The trans-3-methyl-4-amino substitution pattern is a key feature in a variety of bioactive molecules, including potent analgesics and receptor antagonists.[2][3]

The primary challenge in synthesizing this compound lies in controlling the relative stereochemistry of the methyl and amino groups. Many conventional synthetic methods yield mixtures of cis and trans diastereomers, necessitating arduous and often low-yielding chromatographic separations.[4] This guide focuses on strategies that inherently favor the formation of the desired trans isomer, thereby enhancing efficiency and scalability.

Core Synthetic Strategies and Mechanistic Insights

The diastereoselective synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, scalability requirements, and the desired level of stereochemical purity. We will explore two of the most effective and widely applicable methodologies.

Strategy 1: Diastereoselective Reductive Amination of N-Protected 3-Methyl-piperidin-4-one

Reductive amination is a cornerstone of amine synthesis. In this context, the stereochemical outcome is dictated by the facial selectivity of the reduction of a key iminium ion or oxime intermediate. The N-protecting group (P) plays a crucial role, not only in preventing side reactions but also in influencing the conformational equilibrium of the piperidine ring, which in turn dictates the steric environment around the C4 position. A bulky protecting group like tert-butyloxycarbonyl (Boc) is often preferred.

The general workflow is depicted below:

Caption: Stereochemical model for hydride attack.

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Typical Diastereomeric Ratio (trans:cis) | Advantages | Disadvantages |

| H₂ / Pd-C | Variable, often favors cis | Clean, high yield | Requires pressure equipment, may cause debenzylation |

| NaBH(OAc)₃ | >10:1 | Mild, high selectivity, tolerant of many functional groups | Stoichiometric reagent, can be slow |

| NaBH₃CN | ~5:1 | Effective under acidic conditions | Highly toxic cyanide byproduct |

| LiAlH₄ | Low selectivity | Very powerful reducing agent | Unselective, harsh conditions, difficult workup |

Strategy 2: Stereospecific Ring-Opening of a 3-Methyl-3,4-epoxipiperidine

This strategy offers excellent stereochemical control by leveraging the inherent mechanism of an Sₙ2 reaction. The synthesis begins with an N-protected 3-methyl-1,2,3,6-tetrahydropyridine, which is converted to an epoxide. The crucial step is the regioselective and stereospecific ring-opening of this epoxide with an azide nucleophile.

The workflow is outlined below:

Caption: Epoxide Ring-Opening Synthetic Workflow.

Causality of Diastereoselection:

The power of this method lies in the Sₙ2 ring-opening of the epoxide. The azide ion (N₃⁻) is a potent nucleophile that will attack one of the epoxide carbons. The reaction is highly regioselective, with the nucleophile attacking the less substituted and less sterically hindered carbon (C4). [5]Crucially, the Sₙ2 mechanism dictates that the attack occurs from the backside relative to the C-O bond being broken. This results in an inversion of stereochemistry at the C4 position and enforces a trans relationship between the newly introduced azide group and the hydroxyl group at C3. [6][7]

Caption: Sₙ2 mechanism ensuring trans stereochemistry.

Subsequent reduction of the azide group (e.g., with LiAlH₄ or catalytic hydrogenation) yields the corresponding amine without affecting the established stereochemistry. This route provides the trans-4-amino-3-hydroxymethylpiperidine derivative. If the final target is this compound, further deoxygenation steps would be required. However, this method is exceptionally reliable for establishing the core trans-3,4-relationship.

Experimental Protocols

The following protocols are provided as detailed, actionable procedures for the synthesis of the target compound and its key precursors.

Protocol 1: Diastereoselective Reductive Amination

Step A: Synthesis of N-Boc-3-methyl-4-oximinopiperidine

-

Materials: N-Boc-3-methyl-piperidin-4-one (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium acetate (2.0 eq), Ethanol, Water.

-

Procedure:

-

To a solution of N-Boc-3-methyl-piperidin-4-one in a 3:1 mixture of ethanol and water, add sodium acetate and hydroxylamine hydrochloride.

-

Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting ketone.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the oxime, which can often be used in the next step without further purification.

-

Step B: Diastereoselective Reduction to trans-N-Boc-3-methyl-piperidin-4-ylamine

-

Materials: N-Boc-3-methyl-4-oximinopiperidine (1.0 eq), Nickel(II) chloride hexahydrate (0.2 eq), Sodium borohydride (10.0 eq), Methanol.

-

Procedure:

-

Dissolve the oxime from Step A in methanol and cool the solution to 0 °C in an ice bath.

-

Add NiCl₂·6H₂O to the solution.

-

Slowly add sodium borohydride portion-wise over 1 hour, maintaining the temperature below 10 °C. The reaction is highly exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by the slow addition of water at 0 °C.

-

Filter the mixture through a pad of Celite® to remove nickel salts, washing the pad with methanol.

-

Concentrate the filtrate, and partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to separate the trans and cis diastereomers, affording the desired trans isomer as the major product.

-

Step C: Deprotection to this compound

-

Materials: trans-N-Boc-3-methyl-piperidin-4-ylamine (1.0 eq), 4M HCl in 1,4-Dioxane.

-

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of methanol or dichloromethane.

-

Add an excess of 4M HCl in 1,4-dioxane (approx. 10 eq).

-

Stir the solution at room temperature for 2-4 hours. Gas evolution (CO₂) will be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and dry to afford this compound as its dihydrochloride salt.

-

Protocol 2: Epoxide Ring-Opening (for trans-4-Amino-3-hydroxy-3-methylpiperidine)

Step A: Synthesis of N-Benzyl-3-methyl-3,4-epoxipiperidine

-

Materials: N-Benzyl-3-methyl-1,2,3,6-tetrahydropyridine (1.0 eq), meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the starting tetrahydropyridine in DCM and cool to 0 °C.

-

Add m-CPBA portion-wise, keeping the internal temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the layers, and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude epoxide, which can be purified by chromatography if necessary.

-

Step B: Regio- and Stereoselective Azide Addition

-

Materials: N-Benzyl-3-methyl-3,4-epoxipiperidine (1.0 eq), Sodium azide (NaN₃, 1.5 eq), Ammonium chloride (NH₄Cl, 1.2 eq), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of the epoxide in DMF, add ammonium chloride and sodium azide. [6] * Heat the reaction mixture to 80-100 °C and stir for 3-6 hours. Monitor by TLC. [6] * Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield trans-4-azido-N-benzyl-3-methylpiperidin-3-ol.

-

Step C: Reduction to the Amino Alcohol

-

Materials: trans-4-azido-N-benzyl-3-methylpiperidin-3-ol (1.0 eq), Lithium aluminum hydride (LiAlH₄, 2.0 eq), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Under an inert atmosphere (N₂ or Ar), add a solution of the azido alcohol in THF dropwise to a stirred suspension of LiAlH₄ in THF at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with THF.

-

Concentrate the filtrate to obtain the desired trans-4-amino-N-benzyl-3-methylpiperidin-3-ol.

-

Conclusion

The diastereoselective synthesis of this compound is a solvable yet nuanced challenge that hinges on the rational application of stereocontrolling reactions. The reductive amination of a 3-methyl-piperidin-4-one precursor offers a direct and efficient route, provided the reducing agent and conditions are carefully selected to favor approach from the sterically less encumbered face of the imine intermediate. Alternatively, the Sₙ2 ring-opening of a 3,4-epoxipiperidine with an azide nucleophile provides an exceptionally reliable, albeit longer, route that mechanistically guarantees the formation of a trans-1,2-azido alcohol, a versatile precursor to the target compound. By understanding the causal relationships between substrate conformation, reagent choice, and reaction mechanism, researchers can confidently and efficiently access this valuable building block for the advancement of drug discovery programs.

References

-

Hilario, F. F., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 38(8), 1184-1193. Available from: [Link] [5][6][7]2. ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Available from: [Link] [4]3. ResearchGate. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Available from: [Link] [5]4. Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available from: [Link]

-

Taylor & Francis Online. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Available from: [Link] [7]6. PubMed. (1994). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Available from: [Link] [2]7. PMC. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Available from: [Link] [3]8. CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link] [8]10. PMC. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Available from: [Link]

-

University of Liverpool Repository. (n.d.). Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. Available from: [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link] [9]16. Google Patents. (n.d.). CN103896826A - Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine, and relevant intermediate and raw material preparation method. Available from:

-

Pharmatutor. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

-

Heterocycles. (n.d.). trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Available from: [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

PMC. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link] [10]23. ResearchGate. (2025). An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientificupdate.com [scientificupdate.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Introduction: The Critical Role of Chirality in Piperidine Scaffolds

An In-Depth Technical Guide to the Stereochemistry and Analysis of 3-Methyl-4-Aminopiperidine Isomers

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of modern drug design. However, the introduction of multiple substituents, as in 3-methyl-4-aminopiperidine, gives rise to complex stereochemical considerations that have profound implications for pharmacological activity. The precise spatial arrangement of the methyl and amino groups dictates how the molecule interacts with its biological target, influencing efficacy, selectivity, and safety profiles.

This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the stereoisomers of 3-methyl-4-aminopiperidine. We will move beyond a simple description of isomers to delve into the causal relationships between stereostructure, conformational energetics, and the analytical strategies required for their separation and characterization. The protocols and insights presented herein are designed to be self-validating, grounded in established scientific principles and authoritative references, providing researchers and drug development professionals with a practical framework for navigating the complexities of this important molecular scaffold.

The Stereoisomers of 3-Methyl-4-Aminopiperidine

3-Methyl-4-aminopiperidine possesses two stereocenters at the C3 and C4 positions. This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers.

-

cis-isomers: The methyl and amino groups are on the same side of the piperidine ring. This pair consists of the (3R, 4S) and (3S, 4R) enantiomers.

-

trans-isomers: The methyl and amino groups are on opposite sides of the ring. This pair consists of the (3R, 4R) and (3S, 4S) enantiomers.

The relationship between these isomers is fundamental to understanding their distinct chemical and biological properties.

Caption: Stereochemical relationships between the four isomers of 3-methyl-4-aminopiperidine.

Conformational Analysis: The Energetic Landscape

The biological activity of piperidine derivatives is intrinsically linked to their preferred ring conformation. The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. The introduction of the methyl and amino groups at C3 and C4 creates a complex conformational equilibrium for both the cis and trans isomers.

The relative stability of each conformer is governed by the energetic penalty of placing substituents in the more sterically hindered axial position versus the less hindered equatorial position. Generally, larger groups prefer the equatorial position to avoid 1,3-diaxial interactions.

-

trans-Isomers: The most stable conformation for the trans isomers is the diequatorial conformer (e.g., 4e,3e), where both the amino and methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, making it the dominant species at equilibrium.

-

cis-Isomers: The cis isomers must have one substituent in an axial position and one in an equatorial position (e.g., 4e,3a or 4a,3e). The preferred conformation will place the larger of the two groups (typically the amino group, especially if further substituted) in the equatorial position to minimize A-value strain.

Understanding this conformational preference is not merely academic; it directly impacts the molecule's shape and its ability to bind to a target receptor or enzyme active site.

Caption: Conformational equilibrium in trans and cis-3-methyl-4-aminopiperidine isomers.

Synthesis and Stereocontrol

Achieving stereocontrol during the synthesis of 3-methyl-4-aminopiperidine is a significant challenge. The choice of synthetic route determines the initial ratio of cis to trans diastereomers. A common strategy involves the reduction of a 3-methyl-4-oximinopiperidine precursor.

-

Catalytic Hydrogenation: The stereochemical outcome of catalytic hydrogenation (e.g., using H₂, Pd/C, or PtO₂) is highly dependent on the catalyst, solvent, and substrate. The catalyst surface can direct the approach of hydrogen, often leading to a predominance of the syn-addition product, which corresponds to the cis-isomer.

-

Dissolving Metal Reduction: Reductions using sodium in alcohol (e.g., Na/EtOH) typically proceed via an electron transfer mechanism. This process often leads to the formation of the thermodynamically more stable product, which is the trans-isomer with its preferred diequatorial conformation.

Post-synthesis, the diastereomeric mixture must be separated, and if a single enantiomer is required, a chiral resolution or asymmetric synthesis step is necessary.

Separation and Purification: A Chiral Chromatography Protocol

The separation of all four stereoisomers is a non-trivial analytical challenge that requires advanced chromatographic techniques. Diastereomers (cis vs. trans) can often be separated by standard reverse-phase or normal-phase HPLC. However, separating the enantiomers within each pair necessitates the use of a chiral stationary phase (CSP).

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for this class of compounds. The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for the enantiomers.

Protocol: Enantioselective HPLC Separation

This protocol provides a robust starting point for the separation of 3-methyl-4-aminopiperidine isomers.

Expert Insight: The choice of a mobile phase containing a basic additive like diethylamine (DEA) is critical. The basic amine analyte can interact strongly with residual acidic silanols on the silica support of the column, causing significant peak tailing. The DEA acts as a competitive base, masking these silanols and ensuring sharp, symmetrical peaks, which is essential for accurate quantification and purification.

Step-by-Step Methodology:

-

Column: Chiralpak AD-H or equivalent amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of Hexane/Isopropanol/Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 210 nm (as the piperidine itself has a weak chromophore, a low wavelength is used) or Mass Spectrometry (MS) for higher sensitivity and confirmation.

-

Sample Preparation: Dissolve the sample mixture in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject the sample and record the chromatogram. The elution order will be specific to the column and conditions, but typically all four peaks can be resolved.

| Parameter | Condition | Rationale |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Provides effective chiral recognition for amine compounds. |

| Mobile Phase | Hexane/IPA/DEA (80:20:0.1) | Normal phase mode offers excellent selectivity on polysaccharide CSPs. |

| Additive | Diethylamine (0.1%) | Suppresses peak tailing by masking active sites on the silica support. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV (210 nm) or MS | Low UV for detection of non-aromatic amines; MS for confirmation. |

Spectroscopic Characterization with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry (cis vs. trans) of the diastereomers. The key lies in analyzing the coupling constants (³J) between the protons at C3 and C4.

-

trans-Isomer: In the preferred diequatorial conformation, the H3 and H4 protons are both axial. The dihedral angle between them is approximately 180°, resulting in a large axial-axial coupling constant (³J ≈ 8-13 Hz).

-

cis-Isomer: In the cis conformation, one proton is axial and the other is equatorial. The dihedral angle is approximately 60°, leading to a much smaller axial-equatorial coupling constant (³J ≈ 2-5 Hz).

This significant difference in coupling constants provides an unambiguous method for assigning the relative stereochemistry of the separated diastereomers.

Caption: Experimental workflow for the separation and characterization of stereoisomers.

Pharmacological Significance and Conclusion

The distinct three-dimensional structures of the cis and trans isomers of 3-methyl-4-aminopiperidine lead to different binding affinities and functional activities at biological targets. For example, in the development of chemokine receptor antagonists, which are crucial for treating inflammatory diseases and HIV, the orientation of the amino group on the piperidine ring is a key determinant of potency. A specific stereoisomer may fit perfectly into a receptor's binding pocket, forming critical hydrogen bonds, while its diastereomer or enantiomer may be unable to adopt the correct conformation, resulting in a dramatic loss of activity.

Therefore, the ability to synthesize, separate, and characterize each stereoisomer in its pure form is not merely a chemical exercise; it is a prerequisite for successful drug development. It allows for the unambiguous assignment of biological activity to a single chemical entity, a process known as stereopharmacology, which is mandated by regulatory agencies worldwide.

This guide has outlined the core principles of stereochemistry, conformational analysis, and the modern analytical workflows necessary to master the challenges presented by the 3-methyl-4-aminopiperidine scaffold. By integrating these principles, researchers can unlock the full potential of this versatile building block in the creation of novel and effective therapeutics.

References

(Note: As a language model, I cannot generate real-time clickable URLs. The following are representative examples of the types of sources that would be cited.)

-

Chiral Separations by Liquid Chromatography. G. Subramanian (Ed.). (2007). Wiley-VCH. [Link]

-

Stereochemistry of Organic Compounds. E. L. Eliel & S. H. Wilen. (1994). Wiley. [Link]

-

Application of NMR Spectroscopy in the Conformational Analysis of Piperidine Derivatives. Magnetic Resonance in Chemistry. This is a representative journal where such studies are published. A specific article would be cited here. [Link]

-

The Use of Polysaccharide-based Chiral Stationary Phases for HPLC. Journal of Chromatography A. This is a representative journal for separation science. A specific application note or research paper would be cited. [Link]

The Piperidine Scaffold in Central Nervous System Research: A Technical Guide to Mechanistic Design and Preclinical Validation

Executive Summary

In the realm of neuropharmacology, the architectural framework of a drug molecule dictates its destiny. Among the myriad of chemical structures explored in Central Nervous System (CNS) drug discovery, the piperidine ring (hexahydropyridine) stands as a uniquely privileged scaffold[2]. Its ubiquitous presence in FDA-approved neurotherapeutics is not coincidental; it is the result of highly favorable physicochemical properties that perfectly align with the stringent requirements of blood-brain barrier (BBB) penetration and aminergic receptor engagement.

This technical whitepaper provides an in-depth analysis of the causality behind piperidine's success in CNS research, detailing the mechanistic rationale of its binding dynamics, quantitative benchmarks of classic piperidine-based drugs, and the self-validating preclinical protocols required to evaluate novel derivatives.

Mechanistic Rationale: Why Piperidine?

To understand the dominance of piperidine derivatives in CNS research, we must examine the causality behind their molecular interactions. The success of this scaffold is driven by three core physicochemical pillars:

-

Optimal Basicity (pKa ~ 10–11): At a physiological pH of 7.4, the secondary or tertiary nitrogen atom within the piperidine ring is predominantly protonated. This positive charge is critical. It acts as an electrostatic anchor, forming robust salt bridges (ionic interactions) with conserved aspartate residues (e.g., Asp3.32) located deep within the transmembrane

-helices of G-protein coupled receptors (GPCRs) and monoamine transporters. -

Cation-

Interactions: The protonated nitrogen does not merely rely on ionic bonds; it engages in high-affinity cation- -

Conformational Flexibility and Lipophilicity: The saturated six-membered ring adopts a stable chair conformation, projecting substituents in highly predictable equatorial or axial vectors. Furthermore, the high lipophilicity of the carbon backbone offsets the hydrophilicity of the protonated amine, ensuring a partition coefficient (logP) that favors passive transcellular diffusion across the lipophilic endothelial cells of the blood-brain barrier [2].

Quantitative Benchmarks: Classic Piperidine Therapeutics

The versatility of the piperidine scaffold allows it to be tuned for a vast array of CNS targets. By modifying the N-substituents and the functional groups at the C3 or C4 positions, medicinal chemists can drastically shift receptor selectivity [2].

The following table summarizes the quantitative binding data of benchmark piperidine-based therapeutics that serve as reference standards in modern drug discovery [2], [3]:

| Drug Name | Primary CNS Target | Clinical Indication | Binding Affinity ( |

| Paroxetine | Serotonin Transporter (SERT) | Major Depressive Disorder | |

| Donepezil | Acetylcholinesterase (AChE) | Alzheimer's Disease | |

| Haloperidol | Dopamine D2 Receptor | Schizophrenia | |

| Fentanyl | Severe Analgesia |

Preclinical Validation Workflows

As a Senior Application Scientist, I emphasize that drug discovery is only as reliable as the assay systems used to evaluate it. The following protocols detail the critical path for validating novel piperidine derivatives, engineered with built-in self-validating controls to ensure data trustworthiness.

In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality: Before a piperidine derivative can engage a CNS target, it must cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is utilized as a high-throughput primary screen. We specifically use porcine brain lipid (PBL) rather than synthetic phospholipids to accurately mimic the complex sphingomyelin and cholesterol ratios of the human BBB [1].

Self-Validation: Lucifer yellow (a fluorescent paracellular marker) is spiked into the donor compartment. Because intact lipid membranes are impermeable to Lucifer yellow, its detection in the acceptor well instantly flags a compromised membrane, invalidating that specific well's data.

Step-by-Step Protocol:

-

Lipid Preparation: Dissolve Porcine Brain Lipid extract in dodecane to a final concentration of 20 mg/mL [1].

-

Membrane Coating: Carefully apply 5 µL of the PBL/dodecane solution to the PVDF filter membrane of a 96-well donor plate to form the artificial BBB [1].

-

Donor Assembly: Dilute the synthesized piperidine derivatives in phosphate-buffered saline (PBS, pH 7.4) to a concentration of 10 µM. Add 150 µL of this solution to the donor wells.

-

Acceptor Assembly: Fill the 96-well acceptor plate with 300 µL of PBS (pH 7.4) supplemented with 5% DMSO to maintain sink conditions and prevent compound precipitation.

-

Incubation: Assemble the donor plate over the acceptor plate to form a "sandwich." Incubate at 25°C for 18 hours in a humidity chamber. Crucial: Do not shake the plates; an unstirred environment is required to maintain the unstirred water layer (UWL), which mimics the physiological boundary layer of brain capillaries.

-

Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

-

Calculation: Calculate the effective permeability (

). A

Workflow of the PAMPA-BBB assay for evaluating passive CNS permeability of piperidines.

Radioligand Competitive Binding Assay (Target Engagement)

Causality: To validate that the protonated nitrogen of the piperidine derivative successfully engages the orthosteric site of the target receptor (e.g., SERT), we utilize a competitive radioligand binding assay. This assay measures the ability of the novel compound to displace a known, high-affinity radioactive tracer [3].

Self-Validation: Highly lipophilic piperidines are prone to non-specific binding (NSB) to cell membranes or plasticware. To ensure trustworthiness, every assay plate includes "NSB control wells" containing a saturating concentration (10 µM) of an unlabeled competitor (e.g., unlabeled paroxetine). The radioactivity in these wells is subtracted from total binding to yield the true specific binding signal.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize HEK293 cells stably expressing the human target receptor (e.g., SERT) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

-

Assay Setup: In a 96-well assay plate, combine:

-

50 µL of the radioligand (e.g.,

-Paroxetine at a final concentration of 0.1 nM) [3]. -

50 µL of the test piperidine derivative (serial dilutions ranging from 10 pM to 10 µM).

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate for 60 minutes at 25°C to allow the binding kinetics to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged piperidines.

-

Washing & Quantification: Wash the filters three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the displacement curve and calculate the

using non-linear regression. Convert

Mechanism of action for piperidine-based D2 receptor antagonists in modulating cAMP.

Contemporary Applications and Lead Optimization Logic

The piperidine scaffold is not just a relic of classic pharmacology; it remains at the cutting edge of modern neuro-oncology and neuroimaging. Recent studies have demonstrated the efficacy of piperidine-based Sigma-1 receptor ligands (such as donepezil and haloperidol analogs) in regulating autophagy and providing anti-cancer benefits in CNS tumors [5]. Furthermore, highly selective aryl-piperidine derivatives are currently being synthesized as Positron Emission Tomography (PET) tracers to map cholesterol 24-hydroxylase (CH24H) engagement in the living brain [4].

When optimizing a novel piperidine hit, researchers must balance affinity with pharmacokinetic liabilities (such as P-glycoprotein efflux). The logic gate below outlines the standard optimization workflow utilized by medicinal chemistry teams:

Iterative lead optimization workflow for piperidine-based CNS drug candidates.

References

-

Title: Design and synthesis of aryl-piperidine derivatives as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H) Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

-

Title: Sigma-1 Receptor Ligands for CNS Cancer Treatment Source: ResearchGate URL: [Link]

Advanced Synthetic Methodologies for Chiral 4-Aminopiperidines: A Technical Whitepaper

Executive Summary

The 4-aminopiperidine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif in numerous therapeutics, including calcitonin gene-related peptide (CGRP) receptor antagonists, NK1 antagonists, and dipeptidyl peptidase IV (DPP-IV) inhibitors[1]. The three-dimensional spatial arrangement of the substituents on the piperidine ring profoundly impacts target binding affinity and pharmacokinetic profiles. Consequently, the development of robust, scalable, and highly enantioselective synthetic routes to chiral 4-aminopiperidines is a critical imperative for process chemists and drug development professionals.

This whitepaper critically examines the state-of-the-art synthetic methodologies for constructing chiral 4-aminopiperidines. By analyzing transition-metal-catalyzed asymmetric hydrogenation, biocatalytic dynamic kinetic asymmetric transamination (DKAT), and organocatalytic approaches, we provide a definitive guide to selecting and optimizing these routes based on mechanistic causality and process scalability.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamides or pyridinium salts using chiral transition metal complexes (e.g., Ru, Ir, Rh) remains one of the most reliable methods for establishing the chiral center at the C4 position[2]. Recent advancements have expanded this approach to highly functionalized substrates, including

Mechanistic Causality & Catalyst Selection

In the synthesis of complex active pharmaceutical ingredients (APIs), such as CGRP antagonists containing a syn-1,2-amino-fluoropiperidine core, ruthenium-catalyzed asymmetric hydrogenation of a fluoride-substituted enamide is highly effective[3]. However, a critical mechanistic challenge in this route is the competing hydrogenolysis of the C–F bond. This side reaction releases free fluoride ions, which rapidly coordinate to and poison the ruthenium catalyst, causing the reaction to stall prematurely (typically around 90% conversion).

The Causality of Additives: To engineer a self-validating and robust system, process chemists introduce Titanium(IV) isopropoxide (

Workflow of Ru-Catalyzed Asymmetric Hydrogenation with Fluoride Scavenging.

Validated Protocol: Ru-Catalyzed Asymmetric Hydrogenation

Self-Validating System: This protocol includes specific stoichiometric ratios and in-process controls (IPCs) to ensure catalyst turnover and enantiomeric fidelity.

-

Preparation: In a nitrogen-filled glovebox, charge a high-pressure reactor with the fluoro-enamide substrate (1.0 equiv).

-

Catalyst Complexation: Add

(3.0 mol%) and the chiral bisphosphine ligand (e.g., a P(2-furyl)2 derivative) (3.15 mol%) dissolved in degassed MeTHF/MeOH. -

Scavenger Addition: Add

(2.0 equiv) and -

Hydrogenation: Pressurize the reactor with

gas to 500 psi. Heat the mixture to 40 °C and agitate vigorously for 72 hours. -

In-Process Control (IPC): Sample the reaction and analyze via HPLC. Validation Check: Conversion must be

99%. If conversion is stalled, verify the anhydrous nature of the -

Isolation: Vent the reactor, filter through a pad of Celite to remove metal residues, and concentrate. Determine enantiomeric excess via Chiral SFC (Target: >86% ee, upgradable to >99.8% ee via crystallization).

Biocatalytic Dynamic Kinetic Asymmetric Transamination (DKAT)

While transition metal catalysis is robust, the pharmaceutical industry is increasingly shifting toward biocatalysis to reduce heavy metal waste and improve sustainability.

Mechanistic Causality & Thermodynamic Control

For the synthesis of

The Causality of Reaction Conditions: In a DKAT, the enzyme selectively transaminates only one enantiomer of the racemic ketone. For the process to reach 100% theoretical yield, the unreacted ketone enantiomer must rapidly racemize in situ.

-

pH and Temperature: The reaction is buffered at pH 10.5 and run at 45 °C. These mildly alkaline and elevated temperature conditions promote rapid enolization of the unreacted ketone, ensuring the racemization rate outpaces the enzymatic transamination rate[6].

-

Equilibrium Shift: Transamination is a reversible equilibrium. By using isopropylamine as the amine donor, acetone is generated as a byproduct. A continuous nitrogen (

) sweep is employed to volatilize and remove the acetone, thermodynamically driving the reaction to completion[6].

Mechanism of Biocatalytic DKAT utilizing w-Transaminase and thermodynamic shifting.

Validated Protocol: Biocatalytic DKAT

-

Buffer Preparation: Prepare a 0.2 M borate buffer solution adjusted to pH 10.5.

-

Enzyme and Cofactor: Dissolve Pyridoxal 5'-phosphate (PLP) (1 g/L) and the engineered

-transaminase (e.g., ATA-303) in the buffer[6]. -

Substrate and Donor Addition: Add the racemic ketone substrate dissolved in DMSO (to achieve 20 vol% DMSO overall to aid solubility). Add isopropylamine (1 M final concentration) as the amine donor[6].

-

Reaction Execution: Heat the bioreactor to 45 °C. Initiate a continuous

sweep across the headspace of the reaction[6]. -

In-Process Control (IPC): Monitor the disappearance of the ketone via LC-MS. Validation Check: The pH must be monitored and maintained at 10.5 via automated titration, as the consumption of isopropylamine and generation of product can cause pH drift.

-

Workup: Upon completion (typically 24 h), adjust the pH to precipitate the enzyme, filter, and extract the aqueous layer with an organic solvent (e.g., MTBE) to isolate the enantioenriched amine[6].

Organocatalytic Asymmetric Cyclization

Beyond hydrogenation and transamination of pre-formed piperidines, de novo ring construction offers a powerful alternative. The intramolecular nucleophilic addition of tertiary enamides to imines, catalyzed by Chiral Phosphoric Acids (CPAs), provides direct access to highly functionalized 4-amino-1,2,3,4-tetrahydropyridines, which are easily reduced to 4-aminopiperidines[1][7].

Mechanistic Causality

CPAs act as bifunctional catalysts. The acidic proton activates the imine moiety via hydrogen bonding, increasing its electrophilicity, while the chiral phosphoryl oxygen coordinates with the nucleophilic enamide. This dual activation creates a highly organized, rigid transition state that dictates the stereochemical outcome of the cyclization[7]. Substrate engineering—specifically tuning the electronic properties of the enamide—is critical to achieving high enantioselectivity in this cascade[1].

Quantitative Data Summary

The following table synthesizes the performance metrics of the discussed methodologies, providing a comparative framework for route selection.

| Synthetic Methodology | Catalyst / Enzyme | Key Reagents / Conditions | Typical Yield | Enantioselectivity (ee / dr) | Scalability & Green Metrics |

| Asymmetric Hydrogenation [3] | Ru(cod)(Me-allyl)2 + Chiral Ligand | H2 (500 psi), Ti(i-PrO)4, HBF4, 40 °C | 70 - 93% | >86% ee (up to >99% post-SFC) | High scalability; requires high-pressure infrastructure and heavy metal remediation. |

| Biocatalytic DKAT [5][6] | PLP, Isopropylamine, pH 10.5, N2 sweep, 45 °C | 66 - 85% | >96% ee, >15:1 dr | Excellent green metrics; operates in aqueous media; eliminates heavy metals. | |

| Chiral Auxiliary Reductive Amination [8] | None (Diastereoselective) | (S)-(-)- | 40 - 60% | >99% de (post-crystallization) | Good for early-stage discovery; lower atom economy due to auxiliary cleavage. |

| CPA-Catalyzed Cyclization [1][7] | Chiral Phosphoric Acid (CPA) | Intramolecular enamide-imine addition | 75 - 90% | >90% ee | Highly modular for diverse libraries; requires multi-step precursor synthesis. |

Conclusion & Future Perspectives

The synthesis of chiral 4-aminopiperidines has evolved from stoichiometric chiral auxiliary approaches[8] to highly catalytic, atom-economical processes. Transition-metal-catalyzed asymmetric hydrogenation remains a powerhouse for large-scale manufacturing, provided that catalyst poisons (like free fluoride) are mechanistically anticipated and scavenged. However, the advent of engineered

References

-

Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine The Journal of Organic Chemistry (ACS Publications)[Link]

-

Asymmetric Synthesis of a New Helix-Forming β-Amino Acid: trans-4-Aminopiperidine-3-carboxylic Acid European Journal of Organic Chemistry (Wiley)[Link]

-

The Industrial Age of Biocatalytic Transamination National Center for Biotechnology Information (PMC)[Link]

-

Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights Organic Letters (ACS Publications)[Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. 4-Carbamoyl-aminopiperidine | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. bif.wisc.edu [bif.wisc.edu]

The Evolving Landscape of 3-Methylpiperidine Analogs: A Deep Dive into Structure-Activity Relationships

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for interacting with diverse biological targets. Within this important class of heterocycles, the 3-methylpiperidine core represents a particularly intriguing and fruitful area of research. The introduction of a simple methyl group at the 3-position introduces a chiral center and a subtle yet profound influence on the molecule's steric and electronic properties, leading to significant modulation of its pharmacological activity.[3][4]

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 3-methylpiperidine analogs. Moving beyond a simple catalog of compounds, we will delve into the causal relationships between structural modifications and their impact on biological outcomes. By examining key experimental choices and their underlying rationale, this guide aims to equip researchers with the insights necessary to navigate the complexities of designing and developing novel therapeutics based on the 3-methylpiperidine scaffold.

The Critical Influence of Stereochemistry at the C3 Position

The presence of a chiral center at the 3-position of the piperidine ring means that 3-methylpiperidine analogs exist as a pair of enantiomers, (R)- and (S)-. This stereochemistry is not a trivial detail; it is often a critical determinant of a compound's biological activity.[5] The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, can lead to significant differences in potency, efficacy, and even the nature of the pharmacological response.

For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, structures incorporating the (R)-3-amino-3-methyl piperidine moiety have demonstrated notable inhibitory activity and favorable pharmacokinetic profiles.[6][7] This highlights the stereospecific recognition of the (R)-enantiomer by the DPP-4 active site.

The profound impact of stereochemistry necessitates the use of stereoselective synthetic methods to access enantiomerically pure 3-methylpiperidine analogs. A general and useful asymmetric route to enantiomerically enriched 3-substituted piperidines has been a long-standing goal in organic synthesis.[5] Recent advances, such as rhodium-catalyzed asymmetric reductive Heck reactions, are providing efficient pathways to these valuable building blocks.[5]

Modulating Activity Through N-Substitution: A Gateway to Diverse Pharmacology

The nitrogen atom of the piperidine ring offers a readily accessible handle for chemical modification, and the nature of the N-substituent plays a pivotal role in defining the pharmacological profile of 3-methylpiperidine analogs. Variations in the size, lipophilicity, and electronic properties of the N-substituent can dramatically alter a compound's affinity and selectivity for its biological target, as well as its pharmacokinetic properties.

In the realm of opioid receptor modulators, N-substitution is a key determinant of whether a compound acts as an agonist, an antagonist, or a mixed agonist-antagonist.[3] For a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which share structural similarities with 3-methylpiperidine analogs, the N-substituent was found to primarily affect antagonist potency and opioid receptor selectivity, while the substitution at the 3-position was crucial for conferring pure antagonist properties.[3][8]

Furthermore, the exploration of N-arylmethyl substituted piperidine-linked aniline derivatives has yielded potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV-1.[9] This underscores the versatility of N-substitution in directing the biological activity of the 3-methylpiperidine scaffold towards a wide range of therapeutic targets.

Fine-Tuning Activity: The Impact of Further Ring Substitutions and Bioisosteric Replacements

While the 3-methyl group and the N-substituent are primary drivers of SAR, further modifications to the piperidine ring can provide additional avenues for optimizing biological activity. The introduction of other substituents can influence the molecule's conformation, polarity, and ability to engage in specific interactions with its target.

For example, in the development of antibacterial agents that mimic aminoglycosides, cis-3,5-diamino-piperidine derivatives have shown promise as inhibitors of bacterial translation.[10][11][12] The relative stereochemistry of the substituents on the piperidine ring is crucial for maintaining the necessary spatial arrangement for binding to the ribosomal RNA target.

In a broader context of drug design, the concept of bioisosteric replacement is a powerful tool for improving the properties of a lead compound.[6] This involves substituting a part of the molecule, such as the piperidine ring itself, with another group that has similar steric and electronic properties but may offer advantages in terms of metabolic stability, solubility, or synthetic accessibility. Examples of bioisosteres for the piperidine ring include azetidines and spirocyclic systems.[13]

Case Study: 3-Methylpiperidine Analogs as Opioid Receptor Modulators

The development of potent and selective opioid receptor modulators is a major focus of pain management research. The 3-methylpiperidine scaffold has been incorporated into a number of compounds targeting these receptors. A key finding in this area is that the presence of a methyl group at the 3-position of the 4-phenylpiperidine core can significantly enhance analgesic potency.

The following table summarizes the structure-activity relationships of a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which provides valuable insights into the effects of substitutions on the piperidine ring.

| Compound | N-Substituent | 3-Methyl | 4-Methyl | μ-Opioid Receptor (Kₑ, nM) | δ-Opioid Receptor (Kₑ, nM) | κ-Opioid Receptor (Kₑ, nM) |

| 2a | -CH₃ | Yes | Yes | 1.9 | 100 | 2.5 |

| 2b | -(CH₂)₂Ph | Yes | Yes | 0.08 | 0.9 | 0.1 |

| 5a | -CH₃ | Yes | No | 100 | >1000 | 100 |

| 5b | -(CH₂)₂Ph | Yes | No | 1.0 | 10 | 1.0 |

| 6a | -CH₃ | No | Yes | 974 | Agonist | 477 |

| 6b | -(CH₂)₂Ph | No | Yes | 1.0 | 10 | 0.5 |

| 7a | -CH₃ | No | No | >1000 | >1000 | 2700 |

| 7b | -(CH₂)₂Ph | No | No | 10 | 100 | 10 |

Data adapted from Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.[3]

These data clearly demonstrate that the presence of both the 3- and 4-methyl groups generally leads to more potent opioid receptor antagonists.[3] The N-phenylpropyl substituent consistently confers higher potency than the N-methyl group across all analogs.[3]

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for a key synthetic transformation and a relevant biological assay are provided below.

Protocol 1: Knoevenagel Condensation Catalyzed by 3-Methylpiperidine

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, and secondary amines like piperidine and its derivatives are often used as catalysts.[13]

Reaction: Synthesis of 2-benzylidenemalononitrile

Materials:

-

Benzaldehyde

-

Malononitrile

-

3-Methylpiperidine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add benzaldehyde (1 equivalent) and malononitrile (1 equivalent).[13]

-

Add ethanol as the solvent.[13]

-

Add a catalytic amount of 3-methylpiperidine (e.g., 10 mol%).[13]

-

Heat the mixture to reflux with stirring.[13]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the product by filtration and wash with cold ethanol.[13]

Protocol 2: Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for opioid receptors.[8]

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)

-

Radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors)

-

Test compound (3-methylpiperidine analog)

-

Unlabeled ligand for determining non-specific binding (e.g., naloxone)

-

Assay buffer (e.g., Tris-HCl)

-

96-well plates

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of unlabeled ligand (for non-specific binding).[1]

-

Add the radiolabeled ligand to all wells to initiate the binding reaction.[1]

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[1]

-

Terminate the binding by rapid filtration through filter mats, which traps the receptor-bound radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of specific binding) and subsequently calculate the binding affinity (Kᵢ).

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams are provided.

Caption: Key factors influencing the SAR of 3-methylpiperidine analogs.

Caption: A simplified workflow for a radioligand binding assay.

Future Directions and Conclusion

The 3-methylpiperidine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future research in this area will likely focus on several key aspects:

-

Development of Novel Stereoselective Syntheses: More efficient and versatile methods for accessing enantiomerically pure 3-methylpiperidine building blocks will accelerate the discovery process.

-

Exploration of New Biological Targets: While opioid receptors and DPP-4 have been prominent targets, the application of 3-methylpiperidine analogs to other disease areas is an exciting prospect.

-

Integration of Computational Methods: In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in the rational design of new analogs with improved properties.

-

Focus on Pharmacokinetic Optimization: A deeper understanding of how structural modifications impact the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be crucial for translating in vitro activity into in vivo efficacy.

References

- BenchChem. (2025).

-

Bio-protocol. (n.d.). Radioligand Binding Assays. Bio-protocol. Retrieved from [Link]

- Smolecule. (2026).

- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Determining 12-Epinapelline Opioid Receptor Affinity. BenchChem.

-

Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. Retrieved from [Link]

-

JoVE. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Journal of Visualized Experiments. Retrieved from [Link]

- Kim, D. et al. (2011). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Bioorganic & Medicinal Chemistry Letters, 20(24), 7246-7249.

- BenchChem. (2025).

- Wentland, M. P. et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3259-3264.

- Liu, X. et al. (2014). Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry, 22(1), 633-642.

-

OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Retrieved from [Link]

- Juniper Publishers. (2018).

- Publish. (2024). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Publish.

-

National Center for Biotechnology Information. (n.d.). SAR Matrices Enable Discovery of Mixed Efficacy μ-Opioid Receptor Agonist Peptidomimetics with Simplified Structures through an Aromatic-Amine Pharmacophore. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Publications. Retrieved from [Link]

-

Chem-Station. (2014). Knoevenagel Condensation. Chem-Station. Retrieved from [Link]

-

RSC Publishing. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.

- White, J. M. et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry, 13(12), 1614-1623.

- ResearchGate. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.

-

ResearchGate. (n.d.). 3D-QSAR comparative molecular field analysis on delta opioid receptor agonist SNC80 and its analogs. ResearchGate. Retrieved from [Link]

- Qiu, Z. et al. (2006). QSAR study of 4-phenylpiperidine derivatives as μ opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(7), 853-859.

- BenchChem. (2025). Application Notes and Protocols: 3-Methylpiperidine in the Synthesis of Analgesics. BenchChem.

Sources

- 1. pdf.smolecule.com [pdf.smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. oatext.com [oatext.com]

- 8. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]

- 10. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]

Methodological & Application

HPLC method for the chiral separation of 3-methyl-4-aminopiperidine

Application Note: Chiral HPLC Separation Strategies for 3-Methyl-4-aminopiperidine Derivatives in Drug Development

Introduction & Strategic Rationale

The compound 3-methyl-4-aminopiperidine is a highly versatile, privileged scaffold embedded in numerous modern pharmacophores, including selective Factor XIIa inhibitors[1] and atypical chemokine receptor 3 (ACKR3/CXCR7) antagonists like ACT-1004-1239[2][3]. The core analytical and preparative challenge in utilizing this building block lies in its two adjacent stereocenters (C3 and C4), which generate four possible stereoisomers (a pair of cis-enantiomers and a pair of trans-enantiomers).

Causality in Workflow Design: Directly subjecting the crude synthetic mixture to chiral High-Performance Liquid Chromatography (HPLC) is highly inefficient. Chromatographically resolving four closely related isomers requires exhaustive method development and limits the theoretical yield of the target enantiomer to a maximum of 25%. To circumvent this bottleneck, a thermodynamically driven chemical epimerization is strategically employed prior to HPLC[2]. By treating the mixture with a strong base (e.g., NaOMe), the cis-isomers are epimerized at the C3 position to the more stable trans-configuration (where both bulky substituents occupy equatorial positions). This collapses the matrix into a trans-racemate, boosting the theoretical yield of the target enantiomer to 50% and vastly simplifying the subsequent chiral separation[2].

Mechanistic Principles of Chiral Recognition

Unprotected aliphatic piperidines present two major analytical challenges for chiral HPLC:

-

Lack of Chromophores: Poor UV absorbance makes standard UV/Vis detection unreliable.

-

Insufficient Chiral Handles: The absence of extended π-systems limits the non-covalent interactions (π-π stacking, dipole-dipole) required for discrimination on standard polysaccharide-based Chiral Stationary Phases (CSPs).

Derivatization Strategy: To enable robust chiral separation, the primary amine must be derivatized. In the scalable synthesis of ACT-1004-1239, the piperidine intermediate is coupled with an aryl-carboxylic acid (5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid) prior to separation[2]. Alternatively, standard N-Boc or N-Cbz protection is routinely used. These bulky, electron-rich protecting groups provide the necessary hydrogen-bond donors/acceptors and π-electron clouds to interlock selectively with the chiral grooves of amylose or cellulose carbamate CSPs.

Workflow Visualizations

Chemical derivatization and epimerization workflow prior to chiral HPLC separation.

Logical progression for developing a chiral HPLC method for basic piperidines.

Experimental Protocol: Chiral HPLC Methodology

This self-validating protocol is designed for the separation of N-protected trans-3-methyl-4-aminopiperidine racemates.

Step 1: Mobile Phase Preparation

-

Action: Prepare a normal-phase mixture of Hexane/Ethanol (80:20, v/v). Add 0.1% (v/v) Diethylamine (DEA).

-

Causality: Hexane acts as the weak eluent, while Ethanol provides hydrogen bonding to modulate retention. The addition of DEA is critical; it masks residual acidic silanol groups on the silica support of the CSP, preventing secondary ion-exchange interactions that cause severe peak tailing for the basic piperidine nitrogen.

Step 2: System Equilibration

-

Action: Purge the HPLC system and equilibrate the chiral column (e.g., Chiralpak AD-H or IC, 250 x 4.6 mm, 5 µm) at 1.0 mL/min until the baseline is stable (approx. 10-15 column volumes). Set the column oven to 25 °C.

Step 3: Sample Preparation

-

Action: Dissolve the trans-racemate in a diluent strictly matching the mobile phase (Hexane/EtOH 80:20) to a concentration of 2.0 mg/mL.

-

Causality: Matching the sample diluent to the mobile phase prevents local solvent-mismatch effects upon injection, which can lead to peak distortion (fronting/splitting) or on-column precipitation.

Step 4: Analytical Screening & System Suitability

-

Action: Inject 10 µL of the sample. Monitor UV absorbance at 254 nm.

-

Validation Check: Calculate the resolution (

) between the two enantiomer peaks. A self-validating method requires

Step 5: Preparative Scale-Up

-

Action: Transition to a preparative column (e.g., 250 x 20 mm) with identical stationary phase chemistry. Scale the flow rate geometrically based on the ratio of the column cross-sectional areas (

). -

Action: Perform loading studies by incrementally increasing injection volume until

drops to 1.2, establishing the maximum load per cycle.

Data Presentation: Case Study & Chromatographic Parameters

The efficacy of this combined epimerization and chiral separation strategy was demonstrated in the scalable synthesis of the CXCR7 antagonist ACT-1004-1239[2]. Following amide coupling and NaOMe-mediated cis-to-trans epimerization, the racemate was successfully resolved on a chiral stationary phase, yielding highly pure GMP-grade material[2].

Table 1: Standardized Analytical Chiral HPLC Parameters

| Parameter | Specification | Rationale |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) | Optimal chiral recognition for aryl-amides and carbamates. |

| Mobile Phase | Hexane / Ethanol / DEA (80:20:0.1) | Balances retention, selectivity, and peak shape. |

| Flow Rate | 1.0 mL/min (Analytical) | Ensures optimal linear velocity for mass transfer. |

| Temperature | 25 °C | Stabilizes thermodynamic interactions with the CSP. |

| Detection | UV at 254 nm | Targets the conjugated π-system of the derivatized amine. |

Table 2: Case Study Results (ACT-1004-1239 Intermediate Separation)

| Metric | Result | Context / Significance |

| Input Material | Epimerized trans-racemate | Simplified from a 4-isomer mixture to a 2-isomer mixture. |

| Target Isomer | (3S, 4S)-enantiomer | Required stereochemistry for ACKR3/CXCR7 antagonism. |

| Enantiomeric Ratio (e.r.) | 99.8 : 0.2 | Demonstrates exceptional chiral selectivity ( |

| Process Yield | 48% | Near-quantitative recovery (Theoretical maximum is 50%). |

| Scale Achieved | 5.5 kg (GMP Material) | Proves the robustness and loadability of the preparative method. |

References

-

Title: Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist ACT-1004-1239 via cis-to-trans Epimerization and Subsequent Separation of Enantiomers Source: Organic Process Research & Development - ACS Publications URL: [Link]

-

Title: A patent review of CXCR7 modulators (2019-present) Source: Expert Opinion on Therapeutic Patents - Taylor & Francis URL: [Link]

- Title: US11014920B2 - Factor XIIa inhibitors Source: Google Patents URL

Sources

Application and Protocol Guide for the Gas Chromatography Analysis of Substituted Piperidine Derivatives

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1] Accurate and robust analytical methods are essential for quality control, impurity profiling, pharmacokinetic studies, and forensic analysis. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile piperidine derivatives.[2] This guide provides an in-depth exploration of the critical aspects of GC analysis for this compound class, from sample preparation and derivatization to method development and troubleshooting. It includes field-proven protocols and explains the scientific rationale behind key experimental choices to ensure reliable and reproducible results.

The Analytical Imperative for Piperidine Derivatives

Substituted piperidines are a cornerstone of modern pharmaceuticals, found in drugs ranging from antipsychotics to potent analgesics like fentanyl and its analogues.[1][3] The specific substitution pattern on the piperidine ring dictates the compound's pharmacological activity, potency, and metabolic fate.[4] Consequently, the ability to separate and quantify these derivatives, including chiral enantiomers and closely related structural isomers, is of paramount importance.

Gas chromatography offers high-resolution separation, and when paired with detectors like Flame Ionization Detectors (FID) for quantification or Mass Spectrometers (MS) for identification, it becomes an indispensable tool.[2] However, the basic nitrogen atom and potential for polar functional groups (e.g., -OH, -NH) in piperidine derivatives present unique analytical challenges, including poor peak shape and thermal instability.[5] This guide addresses these challenges head-on, providing strategies to achieve optimal chromatographic performance.

Foundational Strategy: Sample Preparation and Derivatization

The most critical step in the GC analysis of many piperidine derivatives is converting them into a more "GC-friendly" form. The inherent basicity of the piperidine nitrogen can lead to strong interactions with active sites (e.g., free silanols) on the GC column and liner, causing significant peak tailing.[6][7] Furthermore, polar functional groups can decrease volatility, preventing the compound from moving efficiently through the GC column.

Derivatization is the key solution. This chemical modification process converts polar, active hydrogens (primarily on N-H and O-H groups) into less polar, more stable, and more volatile groups.[8] This single step is often the difference between a failed analysis and a robust, reproducible method.

Why Derivatize? The Causality Explained

-

Improves Volatility: Replaces polar functional groups with nonpolar ones, lowering the boiling point and allowing the analyte to be vaporized in the GC inlet without decomposition.

-

Enhances Thermal Stability: Protects thermally fragile groups from degrading at the high temperatures of the GC inlet and column.[9]

-

Eliminates Peak Tailing: By capping active hydrogens, derivatization prevents undesirable interactions with the stationary phase, resulting in sharp, symmetrical peaks.[10]

-

Increases Detector Sensitivity: Certain derivatizing agents, particularly those containing fluorine atoms, can dramatically enhance the response of an Electron Capture Detector (ECD).[11]

The following diagram illustrates the general workflow for preparing piperidine samples for GC analysis, emphasizing the central role of the derivatization step.

Caption: Silylation and acylation reactions for improving GC analysis.

-

Silylation: This technique replaces active hydrogens with a trimethylsilyl (TMS) group. [9]The most common reagents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). [12]A catalyst like trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent, especially for hindered groups. * Acylation: This method introduces an acyl group. Reagents like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride (PFBCI) are highly effective. [2]The resulting derivatives are very stable, and the fluorine atoms make them highly sensitive to an Electron Capture Detector (ECD). [11]

Protocol 1: Silylation of a Hydroxylated Piperidine Derivative for GC-MS Analysis

This protocol is suitable for piperidine derivatives containing hydroxyl (-OH) or secondary amine (N-H) functionalities.

Objective: To prepare and analyze a hydroxylated piperidine derivative by converting it into its more volatile and stable TMS-ether for GC-MS identification and quantification.

Materials:

-

Dried sample extract or reference standard

-

BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

Acetonitrile or Pyridine (high purity, anhydrous)

-

GC vials with inserts and caps

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Ensure the sample extract is completely dry. [8]Moisture will rapidly deactivate the silylating reagent. If starting from a solid standard, accurately weigh ~1 mg into a GC vial.

-

Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., acetonitrile) to the dried extract or standard in the GC vial. [8]Vortex briefly to dissolve.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. [8]4. Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Heat the vial at 70-80°C for 45 minutes to ensure complete derivatization. [8]5. Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler.

-

Analysis: The sample is now ready for GC-MS analysis. No further cleanup is typically required. [8]

GC Method Development: A Systematic Approach

A robust GC method requires careful optimization of several key parameters. The goal is to achieve baseline separation of all analytes of interest from matrix components with symmetrical peak shapes.

| Parameter | Recommended Starting Point & Rationale |

| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm): These low-to-mid polarity columns are excellent general-purpose columns for a wide range of derivatized and non-derivatized compounds. [13]Their inertness is crucial for minimizing peak tailing with basic compounds. |

| Carrier Gas | Helium or Hydrogen: Use at a constant flow rate of 1.0-1.5 mL/min. [14]Hydrogen can provide faster analysis times and higher efficiency but requires appropriate safety precautions. |

| Inlet | Split/Splitless Injector at 250-280°C: Use a deactivated, glass wool-packed liner. The high temperature ensures rapid volatilization. A split injection (e.g., 20:1 ratio) is suitable for concentrated samples, while splitless is better for trace analysis. [15] |